N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
Description
N-(1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-(trifluoromethoxy)benzyl group at the nitrogen and a cyclopropanesulfonamide moiety at the 3-position.
Properties
IUPAC Name |
N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-5-3-12(4-6-14)10-21-9-1-2-13(11-21)20-25(22,23)15-7-8-15/h3-6,13,15,20H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGRAVQVPLKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Methodology
The cyclopropane ring is formed via a lithium-mediated dehydrohalogenation of 3-chloropropane sulfonamide precursors. Adapted from patent WO2009053281A1:
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Step 1 : React 3-chloropropane sulfonyl chloride with tert-butylamine in toluene/THF at 0–5°C to form N-tert-butyl-3-chloropropane sulfonamide (Yield: 85–90%).
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Step 2 : Treat with n-BuLi in THF at −30°C to induce cyclization, yielding cyclopropane sulfonic acid tert-butylamide (Yield: 70–75%).
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Step 3 : Deprotect the tert-butyl group using formic acid at 80–90°C under nitrogen, followed by crystallization with toluene/ethanol (3:1) to isolate cyclopropanesulfonamide (Purity: >99%).
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | tert-butylamine, 0–5°C | 88% | 95% |
| 2 | n-BuLi, −30°C | 73% | 98% |
| 3 | HCOOH, 80°C | 70% | 99.8% |
Alternative Sulfonylation Approach
Direct sulfonylation of cyclopropylamine with cyclopropanesulfonyl chloride in dichloromethane and triethylamine (0–25°C) provides the sulfonamide in 80–85% yield. However, this method requires strict anhydrous conditions to prevent hydrolysis.
Synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-3-amine
Reductive Amination Pathway
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Step 1 : React piperidin-3-one with 4-(trifluoromethoxy)benzylamine in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst.
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Step 2 : Purify via column chromatography (hexane/ethyl acetate = 4:1) to obtain 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-amine (Yield: 65–70%).
Optimization Note : Elevated hydrogen pressure (3 atm) improves yield to 78% but necessitates high-pressure equipment.
Benzylation of Piperidine Derivatives
Adapted from patent CN105461617A:
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Step 1 : Protect piperidin-3-amine with a Boc group using di-tert-butyl dicarbonate in THF.
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Step 2 : Alkylate the nitrogen with 4-(trifluoromethoxy)benzyl bromide in the presence of K₂CO₃ in DMF at 80°C (Yield: 82%).
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Step 3 : Deprotect the Boc group using HCl in dioxane to yield the free amine (Yield: 95%).
Comparative Analysis :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Reductive Amination | 70% | 97% | Moderate |
| Benzylation | 82% | 99% | High |
Final Coupling Strategies
Sulfonamide Formation
React 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-amine with cyclopropanesulfonyl chloride in dichloromethane and triethylamine (0°C to room temperature). After 12 hours, extract with NaHCO₃ and purify via recrystallization (ethanol/water) to obtain the target compound (Yield: 75–80%).
Critical Parameters :
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Molar Ratio : 1:1.2 (amine:sulfonyl chloride) minimizes unreacted starting material.
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Temperature Control : Exothermic reaction requires slow addition below 10°C.
Mitsunobu Coupling for Challenging Substrates
For sterically hindered intermediates, employ Mitsunobu conditions:
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Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
Process Optimization and Scalability
Solvent Screening
| Solvent | Reaction Time | Yield |
|---|---|---|
| DCM | 12 h | 78% |
| THF | 18 h | 65% |
| Acetonitrile | 24 h | 70% |
Dichloromethane (DCM) offers optimal solubility and reaction kinetics.
Catalyst Evaluation
| Catalyst | Loading | Yield |
|---|---|---|
| None | – | 50% |
| DMAP | 10 mol% | 72% |
| Pyridine | 20 mol% | 68% |
4-Dimethylaminopyridine (DMAP) enhances sulfonylation efficiency via nucleophilic catalysis.
Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, CH₂), 3.85–3.79 (m, 1H, piperidine-H), 2.95–2.88 (m, 2H), 2.45–2.38 (m, 2H), 1.82–1.75 (m, 2H), 1.45–1.38 (m, 2H), 1.25–1.18 (m, 2H, cyclopropane).
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MS (ESI) : m/z 433.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms >99% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Recent studies have indicated that compounds similar to N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide exhibit promising anticancer properties. The trifluoromethoxy group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and target cancer cells effectively. Research has shown that derivatives of this compound can inhibit tumor growth in various cancer models, suggesting its potential as a lead compound for further development in cancer therapy .
b. Neuropharmacology
The piperidine ring structure is significant in neuropharmacology, as it is often found in drugs targeting the central nervous system (CNS). Compounds like this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary investigations have suggested that such compounds could be explored for their efficacy in treating disorders like depression and anxiety .
Pharmacological Applications
a. Enzyme Inhibition
this compound has been evaluated for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can have therapeutic implications in conditions such as glaucoma and edema. The specific mechanism of action for this compound is still under investigation, but initial results indicate it may effectively modulate enzyme activity .
b. Antimicrobial Properties
The compound's sulfonamide moiety may confer antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that modifications in the sulfonamide structure can lead to enhanced activity against resistant bacterial strains. This aspect is particularly relevant given the increasing prevalence of antibiotic resistance globally .
Materials Science Applications
a. Polymer Chemistry
In materials science, compounds like this compound can be utilized in the synthesis of novel polymers with specific functionalities. The incorporation of trifluoromethoxy groups into polymer backbones can impart unique thermal and chemical resistance properties, making them suitable for advanced applications in coatings and composites .
b. Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems where controlled release is essential. The cyclopropane ring can be engineered to respond to specific stimuli (e.g., pH or temperature), enabling targeted delivery of therapeutic agents to specific sites within the body, thus improving efficacy and reducing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the piperidinyl and cyclopropanesulfonamide groups contribute to its overall activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Molecular Weight
The trifluoromethoxy group in the target compound distinguishes it from analogs with alternative aromatic or heterocyclic substituents. For example:
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Target vs. Thian Derivative (E4) : Replacing the trifluoromethoxybenzyl with a thian-1,1-dioxide group reduces logP (1.8 vs. 2.5), suggesting lower lipophilicity and improved aqueous solubility. However, the thian group’s bulkiness may hinder membrane permeability .
- Bis(trifluoromethyl) Analogs (E2) : The bis-CF₃ substitution in Compound 4 from E2 increases molecular weight (539.5 vs. 380.4) and logP (4.0), likely enhancing target affinity but risking solubility limitations .
Piperidine/Piperazine Core Modifications
The target compound’s piperidine core contrasts with piperazine-based analogs in E2, which exhibit varied trifluoromethylphenyl substitutions:
- Meta vs. Para Substitution : Piperazine derivatives in E2 with 3-CF₃ (Compound 1) or 4-CF₃ (Compound 2) phenyl groups demonstrate how substitution position affects electronic properties and steric interactions. Para-substituted analogs typically exhibit higher metabolic stability due to reduced enzymatic accessibility .
- Cyclopropane vs. Pyran Modifications : The target’s cyclopropane sulfonamide differs from E2’s tetrahydro-2H-pyran-4-amin group, which introduces oxygen-based polarity. Cyclopropanes may enforce a rigid conformation, optimizing binding pocket interactions .
Sulfonamide vs. Carboxamide Functionality
The sulfonamide group in the target compound is a strong hydrogen-bond acceptor, contrasting with carboxamide-containing analogs in E1 (e.g., tyclopyrazoflor) and E3:
Research Findings and Trends
- Metabolic Stability : Trifluoromethoxy and trifluoromethyl groups (as in E1 and E2) are widely used to block oxidative metabolism, extending half-life. The target compound’s OCF₃ group is less metabolically labile than ethylsulfonyl groups seen in E1’s imidazo[4,5-b]pyridines .
- Conformational Restriction : The cyclopropane ring in the target compound and E4’s analog likely reduces entropy loss upon binding, enhancing affinity compared to flexible chains in E2’s pyran derivatives .
Q & A
Q. Advanced
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC to isolate enantiomers .
- Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling or organocatalysts to enhance enantioselectivity .
- Reaction optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to reflux) to minimize racemization .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., trifluoromethoxy group at δ ~120 ppm in 13C) .
- HPLC : Monitor purity using reverse-phase C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolve absolute configuration for crystalline intermediates .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell passage number .
- Target selectivity profiling : Use panels of related enzymes/receptors (e.g., GPCR or kinase arrays) to identify off-target effects .
- Computational validation : Apply molecular dynamics (MD) simulations to reconcile discrepancies in binding affinity predictions .
What in vitro assays are recommended for initial biological screening?
Q. Basic
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence/colorimetric substrates .
- Receptor binding studies : Use radiolabeled ligands (e.g., [3H]-ligand displacement) to determine Ki values .
- Cytotoxicity screening : Assess viability in HEK293 or HeLa cells via MTT assays .
How does the trifluoromethoxy group influence pharmacokinetics, and how is this validated?
Q. Advanced
- Impact : The CF3O group enhances metabolic stability (reduces CYP450 oxidation) and increases lipophilicity (logP ~2.5) .
- Validation :
- In vitro metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
What are the known molecular targets or pathways associated with this compound?
Q. Basic
- Primary targets : Kinases (e.g., MAPK, PI3K), serotonin/dopamine receptors, and ion channels (e.g., TRPV1) .
- Pathways : Apoptosis regulation, inflammatory signaling (NF-κB), and neurotransmitter modulation .
What computational approaches predict binding modes and optimize target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., hydrogen bonding with Asp86 in a kinase) .
- QSAR modeling : Corrogate substituent effects (e.g., cyclopropane vs. benzene) on activity using Hammett or Hansch parameters .
- Free-energy perturbation (FEP) : Predict ΔΔG values for trifluoromethoxy vs. methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
